5-Chloro-2-hydrazinyl-1,3-benzothiazole
Overview
Description
5-Chloro-2-hydrazinyl-1,3-benzothiazole is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The IUPAC name for this compound is (2E)-5-chloro-1,3-benzothiazol-2 (3H)-one hydrazone . The InChI code for this compound is 1S/C7H6ClN3S/c8-4-1-2-6-5 (3-4)10-7 (11-9)12-6/h1-3H,9H2, (H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
5-Chloro-2-hydrazinyl-1,3-benzothiazole serves as an intermediate in the synthesis of various chemically and biologically active compounds. For instance, its condensation with chloroacetyl chloride leads to the formation of compounds that have been tested for their antibacterial activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These compounds exhibit good to moderate antibacterial activity, although they do not show significant antifungal effects against tested species (Chavan & Pai, 2007).
ChemInformatics and Ring Closure Reactions
In cheminformatics studies, this compound is used in reactions that lead to the formation of various ring structures, which are important in medicinal chemistry. For example, it undergoes heating with hydrazine hydrate, leading to decarbonylation and ring contraction, and the introduction of the hydrazino group. These transformations are crucial in synthesizing compounds like 3'-hydroxy and 3'-mercapto derivatives, which are potential candidates for further pharmacological evaluation (Kapratwar et al., 2005).
Antimicrobial Agents
This compound derivatives have been explored for their antimicrobial properties. By undergoing various chemical transformations, these derivatives have been screened for their in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some derivatives, particularly those with specific substituents, showed excellent antibacterial activity, surpassing that of standard drugs in some cases (Maddila et al., 2016).
Anticonvulsant and Antipsychotic Agents
Further research into this compound derivatives has led to the synthesis of compounds with potential anticonvulsant and antipsychotic activities. These derivatives have been evaluated for their efficacy against various models, showing promise as new therapeutic agents in the treatment of psychiatric disorders and epilepsy (Kaur et al., 2012).
Safety and Hazards
The safety information for 5-Chloro-2-hydrazinyl-1,3-benzothiazole includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-hydrazinyl-1,3-benzothiazole is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.
Mode of Action
This compound interacts with its target DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a compromised cell wall and ultimately, the death of the mycobacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it prevents the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effect is a compromised cell wall, leading to the death of the mycobacterium .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, it disrupts the synthesis of arabinogalactan, leading to a compromised cell wall and the death of the mycobacterium .
Properties
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAOIHNAUFRSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288496 | |
Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-72-5 | |
Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20174-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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